molecular formula C16H27NO3S B12789523 Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester CAS No. 5439-73-6

Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester

Cat. No.: B12789523
CAS No.: 5439-73-6
M. Wt: 313.5 g/mol
InChI Key: QYIHLHUSBBADSL-UHFFFAOYSA-N
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Description

Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester is a specialized organic compound known for its unique chemical structure and properties. This compound belongs to the class of esters, which are widely used in various chemical and industrial applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester typically involves the reaction of carbonic acid derivatives with dicyclohexylamine and thioxomethyl ethyl ester. One common method is the acylation of thiols (thiolation) using reagents such as TFFH (tetrafluorophthalimide) as the coupling agent . This reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbonic acid, (dicyclohexylamino)thioxomethyl ethyl ester involves its reactivity as an ester. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of tetrahedral intermediates and subsequent product formation . The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attacks, facilitating various chemical transformations.

Comparison with Similar Compounds

Properties

CAS No.

5439-73-6

Molecular Formula

C16H27NO3S

Molecular Weight

313.5 g/mol

IUPAC Name

dicyclohexylcarbamothioyl ethyl carbonate

InChI

InChI=1S/C16H27NO3S/c1-2-19-16(18)20-15(21)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-14H,2-12H2,1H3

InChI Key

QYIHLHUSBBADSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=S)N(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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